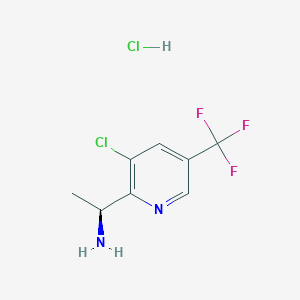

(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride

Description

(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a pyridine core substituted with chlorine (Cl) at position 3 and a trifluoromethyl (CF₃) group at position 4. The (S)-enantiomer of the ethylamine side chain at position 2 confers stereochemical specificity, which is critical for interactions in biological systems. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

(1S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2.ClH/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12;/h2-4H,13H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDAZRHNSLJBCA-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride, also known by its CAS number 326816-37-9, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

- Molecular Formula : C8H9ClF3N2

- Molecular Weight : 227.62 g/mol

- CAS Number : 326816-37-9

Research indicates that this compound may interact with various biological targets, primarily through modulation of neurotransmitter systems. It is hypothesized to act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, potentially affecting pathways related to mood regulation and cognition.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

| Mycobacterium abscessus | 8 |

These findings suggest that this compound could be a candidate for further development as an antibacterial agent.

Neuropharmacological Effects

In addition to its antimicrobial properties, the compound has been evaluated for neuropharmacological effects. A study involving animal models indicated that it may possess anxiolytic and antidepressant-like effects. Behavioral assays showed significant reductions in anxiety-like behaviors compared to control groups, suggesting a potential application in treating anxiety disorders.

Case Studies

-

Case Study on Antibacterial Efficacy :

A recent investigation assessed the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The study utilized agar diffusion methods to measure zones of inhibition. Results indicated that the compound inhibited growth effectively at concentrations lower than traditional antibiotics, highlighting its potential as an alternative treatment option. -

Neuropharmacological Evaluation :

Another study focused on the neuropharmacological profile of the compound in rodent models. The research employed the forced swim test and elevated plus maze to evaluate depressive and anxiety behaviors. Results showed significant improvements in both tests, suggesting that the compound may modulate serotonin and norepinephrine levels in the brain.

Safety and Toxicology

While preliminary data indicate promising biological activities, safety assessments are crucial. Toxicological studies have reported mild to moderate adverse effects at higher doses, including skin irritation and respiratory issues upon inhalation. Further studies are necessary to establish a comprehensive safety profile.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Research indicates that derivatives of trifluoromethylpyridines exhibit a range of biological activities, including:

- Antiviral Activity : Some studies have shown that trifluoromethylpyridine derivatives possess antiviral properties, making them potential candidates for developing new antiviral drugs .

- Antibacterial Properties : The compound has been evaluated for its antibacterial efficacy, particularly against resistant strains of bacteria. Its mechanism may involve disrupting bacterial cell viability through inhibition of essential enzymes .

Agricultural Chemistry

Trifluoromethylpyridine derivatives are increasingly utilized in developing novel pesticides. For instance:

- Pesticidal Activity : A series of trifluoromethylpyridine amide derivatives have been synthesized and tested for their insecticidal properties. These compounds have shown promising results against various pests, suggesting their potential as effective agricultural chemicals .

- Fungicides and Herbicides : The incorporation of trifluoromethylpyridine in agrochemicals has led to the creation of fungicides and herbicides that are more effective than traditional compounds. This is attributed to their unique chemical structure, which enhances their interaction with biological targets .

Case Study 1: Antiviral Research

A study published in ACS Publications demonstrated that certain trifluoromethylpyridine derivatives effectively inhibited viral replication in vitro. The research highlighted the structure-activity relationship (SAR) that guides the design of these compounds for enhanced antiviral efficacy .

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Inhibits replication of Virus X | |

| Compound B | Effective against Virus Y |

Case Study 2: Agricultural Applications

Research conducted by RSC Advances focused on synthesizing novel trifluoromethylpyridine-based fungicides. The study reported that these compounds exhibited significant antifungal activity compared to existing treatments, showcasing their potential as effective alternatives in crop protection .

| Compound | Target Pest/Fungus | Efficacy |

|---|---|---|

| Fungicide A | Fungal Pathogen Z | High |

| Fungicide B | Insect Pest W | Moderate |

Comparison with Similar Compounds

(a) Heterocyclic Core Variations

- Pyridine vs. Pyrimidine: The target compound’s pyridine ring differs from pyrimidine-based analogs like (S)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride ().

(b) Substituent Positioning and Electronic Effects

- Halogen Placement :

The 3-chloro substitution on pyridine contrasts with 5-fluoro substitution in 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride (). Chlorine’s higher electronegativity and larger atomic radius may enhance lipophilicity and steric effects compared to fluorine. - Trifluoromethyl Group: The CF₃ group at position 5 (target) versus position 2 (pyrimidine analog, ) influences electronic distribution.

(c) Backbone and Functional Group Modifications

- Amine Linkage :

The ethylamine side chain in the target compound differs from the oxygen-linked ethylamine in 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride (). The ether linkage in the latter may reduce basicity and hydrogen-bonding capacity compared to the direct amine linkage in the target.

Physicochemical and Pharmacological Implications

Table 1: Comparative Molecular Properties

- Solubility : The dihydrochloride salt in ’s compound likely offers higher aqueous solubility than the target’s hydrochloride form due to additional chloride ions.

- Stereochemical Impact : The (S)-configuration in the target and ’s compound contrasts with racemic or undefined stereochemistry in other analogs, which may affect enantioselective interactions in drug-receptor binding .

Preparation Methods

Synthetic Route Overview

The preparation of this compound generally proceeds through:

- Synthesis of the substituted pyridine intermediate (3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety)

- Introduction of the ethan-1-amine side chain at the 2-position of the pyridine ring

- Conversion to the hydrochloride salt for improved stability and handling

- Enantioselective synthesis or resolution to obtain the (S)-enantiomer

Preparation of the Substituted Pyridine Core

A key intermediate, 2-amino-3-chloro-5-trifluoromethylpyridine, is synthesized via a two-step process involving fluorination and cyanidation starting from 2,3-dichloro-5-trifluoromethylpyridine:

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Fluorination of 2,3-dichloro-5-trifluoromethylpyridine to 2-fluoro-3-chloro-5-trifluoromethylpyridine | Catalyst (e.g., tetrabutylammonium bromide), solvent (DMAC preferred), fluorinating agent (KF), 140-170 °C, 5-10 h | High yield (~90%), high purity (~99.5%) intermediate |

| 2 | Cyanidation of 2-fluoro-3-chloro-5-trifluoromethylpyridine to 2-cyano-3-chloro-5-trifluoromethylpyridine | Cyaniding reagent, catalyst, aqueous workup, distillation | Crude product purified to high purity |

This method is suitable for large-scale production due to mild conditions and operational simplicity.

Introduction of the Aminoethyl Side Chain

The aminoethyl substituent at the 2-position is introduced by converting the cyano group or by direct amination strategies:

- Reduction of nitrile intermediates to primary amines using hydrazine hydrate or other reducing agents

- Nucleophilic substitution with appropriate amines under controlled conditions

- Formation of amide intermediates followed by reduction to amines

For example, intermediates such as picolinamide analogues are prepared by reacting acyl chlorides with amines, followed by reduction with hydrazine hydrate to yield the corresponding amines.

Enantioselective Synthesis or Resolution

To obtain the (S)-enantiomer of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine, methods include:

- Use of chiral starting materials or chiral catalysts during the introduction of the ethan-1-amine side chain

- Resolution of racemic mixtures via salt formation with chiral acids or chromatographic techniques

While specific asymmetric synthesis details are limited in the provided sources, the enantiomeric purity is typically confirmed by NMR and mass spectrometry techniques.

Conversion to Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride in solvents such as dioxane or methanol at room temperature. This step improves:

- Stability of the compound

- Crystallinity for purification

- Handling and storage properties

Typical conditions involve stirring the free amine with HCl/dioxane at 20 °C for 12 hours, followed by concentration and recrystallization.

Representative Preparation Procedure Summary

| Step | Reagents/Conditions | Description |

|---|---|---|

| Substituted pyridine synthesis | 2,3-dichloro-5-trifluoromethylpyridine, KF, tetrabutylammonium bromide, DMAC, 140-170 °C, 5-10 h | Fluorination to 2-fluoro intermediate |

| Cyanidation | Cyaniding reagent, catalyst, aqueous workup | Formation of 2-cyano-3-chloro-5-trifluoromethylpyridine |

| Amination | Hydrazine hydrate, ethanol, activated carbon, FeCl3·6H2O, 90 °C, 3.5 h | Reduction of amide/nitrile to amine |

| Salt formation | HCl/dioxane, MeOH, 20 °C, 12 h | Formation of hydrochloride salt |

Analytical Confirmation

The structure and purity of the compound and intermediates are confirmed by:

- ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy

- High-Resolution Mass Spectrometry (HRMS)

- Thin Layer Chromatography (TLC) monitoring during reactions

- High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric excess

Typical NMR data include characteristic chemical shifts corresponding to the pyridine ring and the aminoethyl side chain protons.

Research Findings and Notes

- The fluorination step requires careful control of temperature (140-170 °C) to avoid impurities and ensure complete conversion.

- The choice of solvent (DMAC preferred) and catalyst loading (0.05-0.1 molar ratio) significantly affects yield and reaction time.

- Reduction of amide intermediates to amines using hydrazine hydrate is efficient and yields high-purity products suitable for further functionalization.

- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced stability and solubility.

- The synthetic methods are scalable and have been optimized for industrial production.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Fluorination | 2,3-dichloro-5-trifluoromethylpyridine, KF, tetrabutylammonium bromide, DMAC | 140-170 °C, 5-10 h | ~90%, 99.5% purity | Solvent amount critical; DMAC preferred |

| Cyanidation | Cyaniding reagent, catalyst | Mild conditions, aqueous workup | High purity after distillation | Suitable for scale-up |

| Reduction to amine | Hydrazine hydrate, ethanol, FeCl3·6H2O, activated carbon | 90 °C, 3.5 h | High yield | Efficient conversion of amides/nitriles |

| Hydrochloride salt formation | HCl/dioxane, MeOH | 20 °C, 12 h | Quantitative | Improves stability and handling |

This comprehensive overview integrates diverse research findings and synthetic strategies for the preparation of (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride, emphasizing practical methods, reaction conditions, and analytical validation to support professional and industrial applications.

Q & A

Basic Research Questions

Q. What are the critical steps for enantioselective synthesis of this chiral amine, and how can stereochemical purity be validated?

- Methodological Answer : Enantioselective synthesis often employs chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries. For example, the (S)-configuration can be achieved using enantiopure starting materials, as seen in related pyridine derivatives . Stereochemical validation requires chiral HPLC (e.g., Chiralpak® columns) and polarimetry. Comparative NMR analysis with known enantiomers or X-ray crystallography can confirm absolute configuration .

Q. How can researchers address solubility challenges during purification of this hydrochloride salt?

- Methodological Answer : The compound’s solubility in polar solvents (e.g., water or methanol) and poor solubility in ethers necessitates gradient recrystallization. A mixed solvent system (e.g., methanol/diethyl ether) is effective, as demonstrated for structurally similar trifluoromethylpyridine amines . Column chromatography with silica gel and a basic mobile phase (e.g., 5% NH4OH in ethyl acetate) can resolve impurities .

Q. What analytical techniques are optimal for confirming molecular identity and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. Purity ≥95% is typically verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). For hydrochloride salts, ion chromatography or titration can quantify chloride content .

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or metabolite interference. Systematic controls include:

- Parallel testing under standardized buffer systems (e.g., PBS vs. HEPES).

- Metabolite profiling via LC-MS to identify degradation products.

- Orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. What computational strategies predict the compound’s interaction with neurological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model binding to nicotinic acetylcholine receptors (nAChRs) or monoamine transporters. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. These methods are validated against pyridine-based analogs with known activity .

Q. How to design stability studies under physiological conditions for preclinical evaluation?

- Methodological Answer : Accelerated stability testing includes:

- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C, monitor via HPLC.

- Oxidative stress : Expose to H2O2 (0.3% v/v) and track byproduct formation.

- Thermal stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks. Hydrolysis of the trifluoromethyl group is a key degradation pathway to monitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.